![molecular formula C18H26N5O9P B13630450 Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant scientific interest
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione involves multiple steps. The process typically starts with the preparation of the pteridine core, followed by the introduction of the dimethyl and trihydroxy pentyl groups. The final step involves the addition of the methyl phosphonato group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups within the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Riboflavin: A structurally related compound with similar functional groups.
Flavin Mononucleotide: Another related compound with comparable biological activity.
Uniqueness
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is unique due to its specific structural features, such as the methyl phosphonato group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H26N5O9P |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
azanium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] methyl phosphate |
InChI |
InChI=1S/C18H23N4O9P.H3N/c1-8-4-10-11(5-9(8)2)22(16-14(19-10)17(26)21-18(27)20-16)6-12(23)15(25)13(24)7-31-32(28,29)30-3;/h4-5,12-13,15,23-25H,6-7H2,1-3H3,(H,28,29)(H,21,26,27);1H3/t12-,13+,15-;/m1./s1 |
InChIキー |
USCIJRQFJWRGLJ-ZCGPAKHCSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])OC)O)O)O.[NH4+] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OC)O)O)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


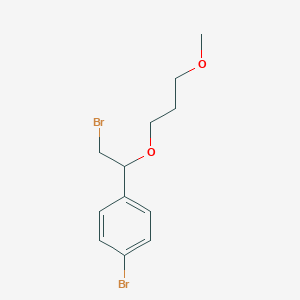
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
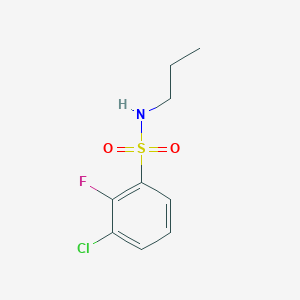

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
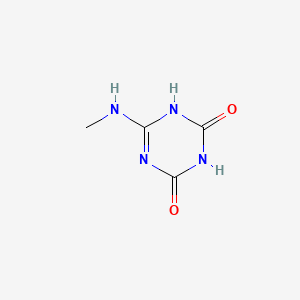

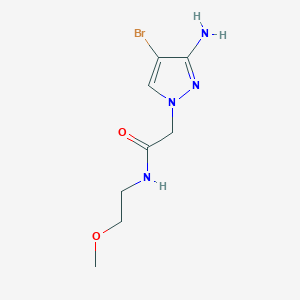
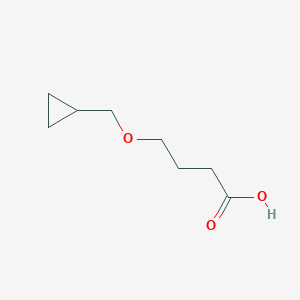
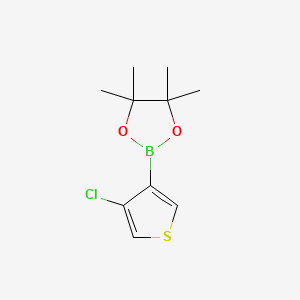
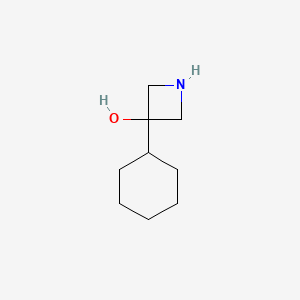
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)

